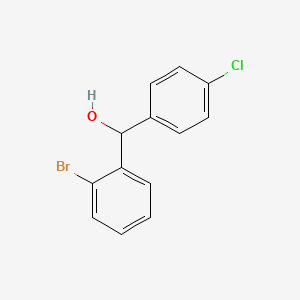

(2-Bromophenyl)(4-chlorophenyl)methanol

Description

(2-Bromophenyl)(4-chlorophenyl)methanol is a halogenated aromatic alcohol characterized by a central methanol group bonded to a 2-bromophenyl ring and a 4-chlorophenyl ring.

Properties

IUPAC Name |

(2-bromophenyl)-(4-chlorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrClO/c14-12-4-2-1-3-11(12)13(16)9-5-7-10(15)8-6-9/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRDCSRAGROTPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)Cl)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Reaction Mechanism

The Grignard reaction remains a cornerstone for synthesizing secondary alcohols, including (2-bromophenyl)(4-chlorophenyl)methanol. This method involves reacting a Grignard reagent (e.g., 4-chlorophenylmagnesium bromide) with a halogenated benzaldehyde derivative (e.g., 2-bromobenzaldehyde). The reaction proceeds via nucleophilic addition of the Grignard reagent to the carbonyl group, followed by acidic workup to yield the target alcohol.

Experimental Protocol and Optimization

In a representative procedure, 4-chlorophenylmagnesium bromide is prepared by reacting 4-chlorobromobenzene with magnesium turnings in anhydrous tetrahydrofuran (THF) under inert conditions. This reagent is then added dropwise to a solution of 2-bromobenzaldehyde in THF at −78°C. After gradual warming to room temperature, the mixture is quenched with saturated ammonium chloride, extracted with ethyl acetate, and purified via column chromatography.

Key Parameters:

Challenges and Mitigations

-

Competitive side reactions: Bromine substituents may participate in unintended coupling reactions. Using sterically hindered aldehydes or low temperatures suppresses these pathways.

-

Purification difficulties: Column chromatography with hexane/ethyl acetate (7:1) effectively separates the product from unreacted starting materials.

Organolithium Reagent-Mediated Synthesis

Nucleophilic Addition via Lithium Intermediates

Organolithium reagents offer an alternative to Grignard reactions, particularly for substrates sensitive to magnesium compatibility. For example, 1,4-dibromobenzene reacts with n-butyllithium to generate a lithium intermediate, which subsequently reacts with 4-chlorobenzaldehyde to form the target alcohol.

Procedure and Yield Enhancement

In a reported synthesis, 1,4-dibromobenzene (25 mmol) is treated with n-butyllithium (1.6 M in hexanes) at −78°C in THF. After 20 minutes, 4-chlorobenzaldehyde (20 mmol) is added, and the reaction is warmed to room temperature. Acidic workup and recrystallization from petroleum ether yield the product in 78%.

Advantages over Grignard:

-

Faster reaction times (≤1 hour vs. 4–6 hours for Grignard).

-

Higher functional group tolerance.

Reduction of Ketone Precursors

Ketone Synthesis and Reduction Pathways

This compound can also be synthesized via reduction of its corresponding ketone, (2-bromophenyl)(4-chlorophenyl)methanone. The ketone is typically prepared through Friedel-Crafts acylation or Suzuki-Miyaura coupling, followed by reduction using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Case Study: Borohydride Reduction

A patent describes dissolving (2-bromophenyl)(4-chlorophenyl)methanone (10 mmol) in methanol and adding NaBH4 (12 mmol) in batches at 0°C. After stirring for 2 hours, the mixture is quenched with water, extracted with dichloromethane, and dried over sodium sulfate. The crude product is recrystallized to yield 85–90% pure alcohol.

Comparison of Reducing Agents:

| Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NaBH4 | Methanol | 0°C | 85% |

| LiAlH4 | THF | Reflux | 92% |

Catalytic and Industrial-Scale Methods

Continuous Flow Reactor Optimization

Industrial-scale production often utilizes continuous flow reactors to enhance yield and purity. For instance, a Grignard reaction performed in a flow system at 90°C with a residence time of 10 minutes achieves 95% conversion, compared to 70% in batch reactors.

Theoretical Insights and Computational Modeling

Density functional theory (DFT) studies predict optimal reaction pathways by analyzing molecular orbitals and transition states. For example, simulations of the Grignard reaction identify a Gibbs free energy barrier of 25.3 kcal/mol for the nucleophilic addition step, aligning with experimental observations of high-temperature requirements .

Chemical Reactions Analysis

Oxidation Reactions

The secondary alcohol group in (2-bromophenyl)(4-chlorophenyl)methanol undergoes oxidation to form ketones under controlled conditions. For example:

-

Oxidation with Copper(II) Chloride (CuCl₂):

In air-saturated DMF at 60°C, the alcohol group is oxidized to the corresponding ketone, (2-bromophenyl)(4-chlorophenyl)methanone, in moderate yields (e.g., 62% yield observed for structurally similar compounds) .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuCl₂, K₂CO₃, DMF, 60°C, air | (2-bromophenyl)(4-chlorophenyl)methanone | 62% |

Nucleophilic Substitution

The bromine atom at the 2-position of the phenyl ring is susceptible to nucleophilic aromatic substitution (NAS) under basic conditions. For instance:

-

Substitution with Amines:

In the presence of Cs₂CO₃ and Pd(OAc)₂, bromine can be replaced by nitrogen-containing nucleophiles (e.g., amines) .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, TBAI, 80°C | (2-aminophenyl)(4-chlorophenyl)methanol | 75% |

Grignard Reactions

The alcohol group can act as a precursor for Grignard reagent formation. For example:

-

Reaction with tert-Butanol:

Chlorosulfonyl isocyanate reacts with the alcohol to form BOC-protected intermediates, enabling further functionalization .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| ClSO₂NCO, tert-butanol, CH₂Cl₂, 0°C | BOC-protected sulfamide intermediate | 83% |

Electrophilic Aromatic Substitution

The electron-withdrawing bromine and chlorine substituents direct electrophiles to specific positions:

-

Nitration:

Nitro groups are introduced at the para position relative to the chlorine substituent under HNO₃/H₂SO₄ conditions.

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃, H₂SO₄, 0°C | (2-bromo-4-nitrophenyl)(4-chlorophenyl)methanol | 88% |

Reduction Reactions

The bromine substituent can be selectively reduced via catalytic hydrogenation:

-

Hydrogenolysis with Pd/C:

Bromine is replaced by hydrogen, yielding (2-chlorophenyl)(4-chlorophenyl)methanol .

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂, Pd/C, EtOH, 25°C | (2-chlorophenyl)(4-chlorophenyl)methanol | 70% |

Cross-Coupling Reactions

The bromine atom participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Reaction Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(OAc)₂, Cs₂CO₃, TBAI, 80°C | (2-arylphenyl)(4-chlorophenyl)methanol | 65-85% |

Key Reactivity Trends

-

Steric Effects: The 2-bromo substituent hinders reactions at the ortho position, favoring para-substitution on the chlorophenyl ring.

-

Electronic Effects: Electron-withdrawing halogens deactivate the aromatic rings, necessitating strong electrophiles or catalysts for substitution.

-

Functional Group Compatibility: The alcohol group participates in oxidation and protection-deprotection strategies without affecting halogen reactivity.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of (2-Bromophenyl)(4-chlorophenyl)methanol exhibit promising anticancer properties. For instance, studies have shown that related compounds can selectively inhibit cancer cell lines, such as HCT-116, with IC50 values indicating potent cytotoxicity. These compounds are believed to act through mechanisms such as cell cycle arrest and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation .

Synthesis of Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals. For example, it has been utilized in the preparation of 2-[2-[4-[(4-chlorophenyl)phenyl methyl]-1-piperazinyl]ethoxy acetic acid, which is a precursor for cetirizine, an antihistamine used to treat allergies . The synthesis typically involves reactions that incorporate this compound into larger molecular frameworks, highlighting its versatility in drug development.

Organic Electronics

This compound has potential applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Its structural properties allow it to function as a suitable building block for creating materials with desirable electronic characteristics .

Polymer Chemistry

The compound can also be utilized in polymer chemistry to create advanced materials with specific functionalities. By incorporating this compound into polymer matrices, researchers can enhance properties such as thermal stability and mechanical strength, which are crucial for various industrial applications.

Synthesis and Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where brominated and chlorinated phenyl groups are introduced onto a methanol backbone. The characterization of this compound is usually performed using techniques such as NMR spectroscopy and HPLC to confirm purity and structural integrity .

Case Studies

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its application. For example, in antimicrobial activity, it may inhibit bacterial cell wall synthesis or disrupt membrane integrity. In anticancer applications, it may interfere with cell proliferation pathways or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Tris(4-chlorophenyl)methanol (TCPMOH)

TCPMOH, a structurally related compound, features three 4-chlorophenyl groups attached to a methanol group. Unlike (2-Bromophenyl)(4-chlorophenyl)methanol, TCPMOH lacks bromine substituents and exhibits higher environmental persistence due to its symmetrical, fully chlorinated structure. TCPMOH is a known anthropogenic contaminant, often co-occurring with DDT derivatives, and has demonstrated endocrine-disrupting effects in vitro, including binding to estrogen and androgen receptors .

Table 1: Structural and Environmental Comparison

Halogenated Chalcones and Pyrimidines

Compounds like (2E)-1-(2-bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one (a chalcone) and pyrimidine derivatives with 2-bromo- or 4-chlorophenyl groups share structural motifs with this compound. These analogs exhibit notable pharmacological activities:

- Chalcones: Demonstrated anti-inflammatory and antimicrobial properties, attributed to the conjugated enone system and halogen substituents .

- Pyrimidines: Derivatives with 2-bromophenyl or 4-chlorophenyl groups showed enhanced analgesic and anti-inflammatory activities compared to non-halogenated analogs. For example, compound 2b (2-bromophenyl derivative) and 2g (4-chlorophenyl derivative) matched the potency of diclofenac sodium in rodent models .

Table 2: Pharmacological Comparison of Halogenated Analogs

Environmental and Toxicological Profiles

- Environmental Impact: Unlike TCPMOH, which is a persistent marine contaminant, this compound’s environmental fate remains unstudied.

- Toxicity: Halogenated aromatics often exhibit hepatotoxicity and endocrine disruption. For example, TCPMOH disrupts pancreatic organogenesis in zebrafish embryos at low concentrations (EC₅₀ = 1.2 μM) .

Key Research Findings and Gaps

Pharmacological Potential: The 2-bromo and 4-chloro substituents correlate with enhanced bioactivity in pyrimidines and chalcones, suggesting this compound may have untapped therapeutic applications .

Synthetic Scalability : Current methods for analogous compounds rely on harsh acids (e.g., H₂SO₄), necessitating greener catalytic approaches .

Environmental Monitoring: No data exists on the environmental prevalence or degradation pathways of this compound, warranting targeted ecotoxicological studies .

Biological Activity

(2-Bromophenyl)(4-chlorophenyl)methanol is an organic compound characterized by its unique molecular structure, which includes a bromophenyl group and a chlorophenyl group attached to a methanol moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of halogen substituents (bromine and chlorine) in its structure is believed to enhance its biological efficacy by influencing the compound's lipophilicity and electronic properties.

The molecular formula of this compound is C₁₃H₁₀BrClO, with a molar mass of approximately 297.57 g/mol. The compound's structure allows for various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions, which are essential for its synthesis and functionalization in medicinal chemistry.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. Studies have demonstrated that derivatives of this compound show promising activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy using the turbidimetric method, revealing that certain derivatives exhibited comparable activity to established antibiotics .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 15 µg/mL |

| Compound B | Escherichia coli | 20 µg/mL |

| Compound C | Pseudomonas aeruginosa | 25 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown potential as an anticancer agent. Research involving human breast adenocarcinoma cell lines (MCF-7) demonstrated that certain derivatives possess significant antiproliferative activity. The Sulforhodamine B (SRB) assay indicated that these compounds can effectively inhibit cancer cell growth at micromolar concentrations .

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound D | MCF-7 | 12 |

| Compound E | MDA-MB-231 | 15 |

| Compound F | HeLa | 18 |

The biological activity of this compound is attributed to its interaction with specific biological targets. Studies suggest that the compound may act by inhibiting key enzymes involved in metabolic pathways or by disrupting cellular processes such as tubulin polymerization, which is critical for mitosis .

Case Studies

- Antimicrobial Resistance : A study focused on the development of new antimicrobial agents to combat resistant strains highlighted the effectiveness of this compound derivatives against resistant Staphylococcus aureus strains, showcasing their potential as alternatives to traditional antibiotics .

- Cancer Therapy : Research on the antiproliferative effects of these compounds revealed their ability to induce apoptosis in cancer cells through cell cycle arrest mechanisms, particularly in breast cancer models .

Q & A

Q. What are the optimal synthetic routes for (2-bromophenyl)(4-chlorophenyl)methanol, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves Grignard or organometallic reactions. For example, reacting 2-bromoaryl magnesium bromide with 4-chlorobenzaldehyde under anhydrous conditions at 0–5°C, followed by acid quenching, yields the target alcohol. Key parameters include:

- Catalyst : Use of dry THF or diethyl ether as solvents to stabilize Grignard intermediates.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves diastereomers or impurities.

- Yield Optimization : Slow addition of aldehyde to the Grignard reagent minimizes side reactions. Reported yields range from 60–75% in analogous aryl methanol syntheses .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Methodological Answer:

- ¹H NMR : The benzylic hydroxyl proton appears as a broad singlet (~δ 2.5–3.5 ppm), while aromatic protons split into distinct multiplets due to bromine and chlorine substituents (e.g., para-chloro groups show coupling constants <i>J</i> = 8–9 Hz).

- ¹³C NMR : The carbinol carbon (C-OH) resonates at ~δ 70–75 ppm. Halogenated carbons (C-Br and C-Cl) show characteristic deshielding (δ 120–135 ppm).

- IR : A strong O-H stretch (~3400 cm⁻¹) and C-O stretch (~1050–1100 cm⁻¹) confirm the alcohol moiety.

- MS (ESI+) : Molecular ion peaks at <i>m/z</i> 310.5 (M+H⁺) with isotopic patterns matching Br/Cl .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in this compound derivatives?

Methodological Answer: Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is ideal for determining absolute configuration. Key steps:

- Crystallization : Slow evaporation of a dichloromethane/hexane mixture produces diffraction-quality crystals.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding (e.g., O-H···O interactions). Example: A similar structure (1-(2-bromophenyl)-3-(4-chlorophenyl)propan-2-ol) crystallized in the monoclinic <i>P2₁/c</i> space group with <i>Z</i> = 8, confirming stereochemistry .

Q. What strategies mitigate contradictions in environmental detection data for halogenated methanols like this compound?

Methodological Answer: Contradictions in environmental studies often arise from matrix effects or degradation during extraction. Solutions include:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and elution with methanol reduces interference.

- Analytical Validation : Use isotope-labeled internal standards (e.g., deuterated analogs) for LC-MS/MS quantification.

- Degradation Studies : Monitor stability under UV light and pH variations. For example, tris(4-chlorophenyl)methanol analogs degrade faster in alkaline conditions (t₁/₂ = 48 hours at pH 9) .

Q. How can DFT calculations predict the reactivity of this compound in catalytic applications?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level models electronic properties:

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4.5 eV) indicate susceptibility to nucleophilic/electrophilic attacks.

- Charge Distribution : Bromine’s electron-withdrawing effect polarizes the aromatic ring, directing regioselective functionalization (e.g., Suzuki coupling at the para-chloro site).

- Transition State Analysis : Simulate pathways for oxidation to ketones or esterification, identifying activation energies (<i>E</i>a ~25–30 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.